molecular formula C9H17NS B2803307 8-Methyl-1-thia-4-azaspiro[4.5]decane CAS No. 31404-03-2; 73706-72-6

8-Methyl-1-thia-4-azaspiro[4.5]decane

Cat. No.: B2803307
CAS No.: 31404-03-2; 73706-72-6
M. Wt: 171.3
InChI Key: OWSMXZFIYFMBQY-UHFFFAOYSA-N
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Description

8-Methyl-1-thia-4-azaspiro[4.5]decane is a spirocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) in its bicyclic framework. The methyl group at the 8-position introduces steric and electronic modifications, distinguishing it from simpler spirothiazolidine derivatives. This compound is synthesized via a one-pot three-component reaction involving 4-methylcyclohexanone, 4-fluorophenylamine, and thioglycolic acid in dry benzene, yielding 72% as a pale yellow powder with a melting point of 125–126°C . Its structure is confirmed by IR (C=O at 1677 cm⁻¹), ¹H-NMR (methyl protons at δ 0.86 ppm), and ¹³C-NMR (spiro-C at δ 72.5 ppm) . Derivatives of this compound, particularly glycosylated and thiadiazole-linked analogs, exhibit notable anticancer activity, making it a scaffold of interest in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-1-thia-4-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-8-2-4-9(5-3-8)10-6-7-11-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSMXZFIYFMBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Variations in Spiro Frameworks

1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
  • Structure : Replaces sulfur with oxygen atoms (1,4-dioxa) .
  • Synthesis: Prepared via condensation of piperidine derivatives with quinoline-based carboxylic acids .
  • Bioactivity: Targets serotonin 5HT1A receptors with subnanomolar binding affinities, unlike the anticancer focus of sulfur-containing analogs .
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane Hydrochloride
  • Structure : Incorporates an additional nitrogen atom at the 8-position (4,8-diaza) .
  • Physicochemical Properties : Molecular formula C₈H₁₇ClN₂S, molecular weight 208.75 g/mol .
  • Key Difference: The second nitrogen enhances basicity, likely improving solubility in acidic environments compared to the mono-aza parent compound .
1-Oxa-4-thiaspiro[4.5]decane Derivatives
  • Structure : Combines one oxygen and one sulfur atom in the spiro system .
  • Bioactivity : Demonstrated high affinity for serotonin receptors, with binding poses stabilized by hydrogen bonds to W358/Y390 residues .

Substituent Modifications

Glycosylated Derivatives (e.g., Compound 18)
  • Structure: 8-Methyl-1-thia-4-azaspiro[4.5]decane linked to D-glucopyranosyl via a 1,3,4-thiadiazole moiety .
  • Synthesis: Acetylated glycoside intermediates are deprotected using ammonia-saturated methanol, yielding 69% as a pale yellow powder (m.p. 180–181°C) .
  • Key Data : IR shows OH stretches (3428–3483 cm⁻¹) and C=N at 1615 cm⁻¹; ¹³C-NMR confirms glycosylation (C-1′ at δ 90.2 ppm) .
  • Bioactivity : Enhanced anticancer activity due to improved target engagement via glycosyl-mediated cellular uptake .
Thiazolopyrimidine and 1,3,4-Thiadiazole Derivatives
  • Structure : Spiro core fused with thiazolopyrimidine or substituted thiadiazole rings .
  • Example: Compound 13 (5-((4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2(3H)-thione) exhibits a C=N stretch at 1612 cm⁻¹ and a yield of 71% .
  • Bioactivity: These derivatives show improved cytotoxicity profiles compared to non-heterocyclic analogs .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Molecular Weight Melting Point (°C) Key IR/NMR Features
This compound C₁₀H₁₆FNS Not Reported 125–126 IR: 1677 cm⁻¹ (C=O); ¹H-NMR: δ 0.86 (CH₃); ¹³C-NMR: δ 72.5 (spiro-C)
Glycosylated Derivative (18) C₂₃H₂₉FN₄O₅S₃ 556.69 180–181 IR: 1615 cm⁻¹ (C=N); ¹H-NMR: δ 5.65 (H-1′); ¹³C-NMR: δ 90.2 (C-1′)
8-Methyl-1-thia-4,8-diazaspiro HCl C₈H₁₇ClN₂S 208.75 Not Reported N/A (Data limited to molecular formula and weight)
1,4-Dioxa-8-azaspiro[4.5]decane C₈H₁₃NO₂ 155.20 Not Reported IR: C-O stretches (~1100 cm⁻¹); ¹³C-NMR: Spiro-C shifted due to oxygen substitution

Research Findings and Implications

  • Anticancer Activity : The 8-methyl group and sulfur atom in the parent compound enhance cytotoxicity, likely via thiol-mediated redox interference . Glycosylation further improves bioactivity by facilitating cellular uptake .
  • Structural Flexibility : Heteroatom substitutions (e.g., O → S) significantly alter receptor binding profiles, as seen in serotonin receptor ligands .
  • Synthetic Challenges: Glycosylated derivatives exhibit lower yields (65–75%) compared to non-glycosylated analogs (72%), reflecting the complexity of glycosylation steps .

Q & A

Q. What are the common synthetic routes for 8-Methyl-1-thia-4-azaspiro[4.5]decane, and how are reaction conditions optimized?

The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions using thioureas or thioamides as sulfur donors. Key steps include:

  • Ring-closing strategies : Intramolecular cyclization of precursors containing both nitrogen and sulfur atoms under acidic or basic conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred to stabilize intermediates and enhance reaction yields .
  • Temperature control : Reactions often require precise heating (60–100°C) to avoid side products like disulfide formation .
    Methodological tip : Monitor reaction progress via TLC or LC-MS, and optimize stoichiometry using Design of Experiments (DoE) to balance reagent ratios.

Q. How is the spirocyclic structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond angles and torsion angles in the spiro core (e.g., triclinic crystal system with space group P1 and unit cell parameters a = 7.86 Å, b = 10.52 Å, c = 10.83 Å) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identifies methyl group protons (δ ~1.2–1.5 ppm) and sp³-hybridized carbons in the azaspiro ring (δ ~40–60 ppm).
    • IR spectroscopy : Detects C–S stretching vibrations (~600–700 cm⁻¹) and N–H bending (if present) .

Advanced Research Questions

Q. How can multi-step synthesis yields be improved for derivatives of this compound?

Yield optimization strategies include:

  • Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during sulfur incorporation .
  • Catalysis : Employ palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
  • Workflow automation : Implement flow chemistry to reduce intermediate degradation and enhance reproducibility .
    Case study : A derivative with a morpholinoethyl substituent achieved 78% yield by using a Pd(OAc)₂ catalyst and microwave-assisted heating .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., IC₅₀ values) can arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. neuronal cells) or incubation times.
  • Structural heterogeneity : Impurities in stereoisomers or regioisomers.
    Resolution strategies :
  • Comparative spectroscopy : Use 2D NMR (COSY, HSQC) to verify compound purity and stereochemistry .
  • Dose-response normalization : Express activities relative to a common control (e.g., doxorubicin) across studies .

Q. What computational methods are suitable for studying molecular interactions of this compound with biological targets?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases) or receptors.
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using Hammett constants or ML algorithms .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC with amylose-based columns to separate enantiomers .
  • Toxicity screening : Prioritize Ames tests and hERG channel assays to rule out mutagenicity/cardiotoxicity early in drug development .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel structures .

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